3-Hydroxymethyl Maraviroc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

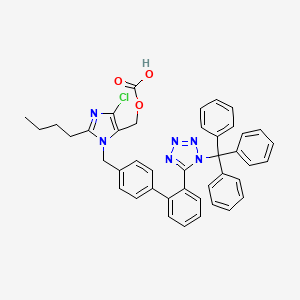

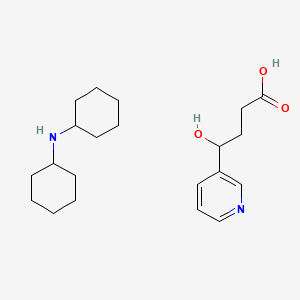

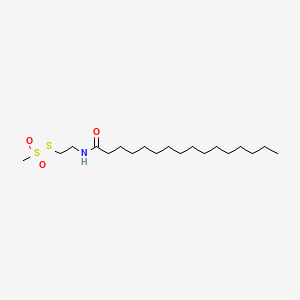

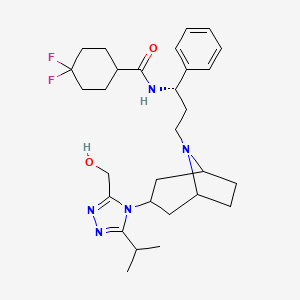

3-Hydroxymethyl Maraviroc is a metabolite of Maraviroc . It has a molecular weight of 529.66 and a molecular formula of C29H41F2N5O2 .

Molecular Structure Analysis

The molecular structure of 3-Hydroxymethyl Maraviroc is related to its parent compound, Maraviroc. The molecular formula of 3-Hydroxymethyl Maraviroc is C29H41F2N5O2 .Chemical Reactions Analysis

While specific chemical reactions involving 3-Hydroxymethyl Maraviroc are not available, Maraviroc, the parent compound, is known to undergo extensive metabolism by CYP3A4 . This could potentially involve oxidation and other transformations leading to the formation of various metabolites, including 3-Hydroxymethyl Maraviroc.Physical And Chemical Properties Analysis

3-Hydroxymethyl Maraviroc has a molecular weight of 529.66 and a molecular formula of C29H41F2N5O2 . The parent compound, Maraviroc, is a moderately lipophilic (log D 7.4 2.1) and basic (pK a 7.3) compound with a molecular weight of 514 .Scientific Research Applications

Vaginal Administration Efficacy : A study examined the pharmacokinetics and efficacy of vaginally administered maraviroc in rhesus macaques. It was found that maraviroc concentrations in vaginal fluid and tissue correlated strongly with protection against SHIV-162P3 challenge, suggesting its potential as a preventive treatment for HIV-1 infection through sexual transmission (Malcolm et al., 2013).

Genetic Impact on Pharmacokinetics : Another study investigated the impact of CYP3A5 gene polymorphisms on the pharmacokinetics and efficacy of maraviroc. The study found that CYP3A5 genotype does not significantly affect the clinical response to maraviroc in HIV-1 treatment, suggesting its broad applicability irrespective of genetic variations (Vourvahis et al., 2018).

Broad-Spectrum Anti-HIV Activity : Maraviroc's potency as an anti-HIV agent was confirmed in a study that demonstrated its effectiveness against a broad spectrum of CCR5-tropic HIV-1 viruses, including primary isolates and clinically derived HIV-1 envelope-recombinant pseudoviruses (Dorr et al., 2005).

Resistance Mechanisms : Research on HIV resistance to maraviroc identified that certain primary isolates can develop resistance through CCR5 tropism modifications. This study enhances the understanding of maraviroc's mechanism of action and potential resistance pathways (Westby et al., 2006).

Metabolism Insights : A study focusing on maraviroc's metabolism revealed that cytochrome P450 3A5 plays a significant role in its oxidative metabolism. This knowledge is crucial for understanding drug interactions and optimizing dosing regimens (Lu et al., 2012).

Microbicide Application : Maraviroc has been studied as a topical microbicide gel for HIV-1 vaginal transmission prevention. In humanized RAG-hu mice, a maraviroc gel formulation effectively prevented HIV-1 infection, underscoring its potential as a microbicide (Neff et al., 2011).

Long-Term Safety : A five-year safety evaluation of maraviroc in HIV-1-infected patients highlighted its general safety and tolerability, with low rates of serious adverse events, suggesting its suitability for long-term treatment (Gulick et al., 2014).

Mechanism of Action

The mechanism of action of 3-Hydroxymethyl Maraviroc would be expected to be similar to that of its parent compound, Maraviroc. Maraviroc is an entry inhibitor and works by blocking HIV from entering human cells. Specifically, Maraviroc is a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120 .

Safety and Hazards

Maraviroc, the parent compound, is known to be toxic and can cause damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life with long-lasting effects . It’s reasonable to assume that 3-Hydroxymethyl Maraviroc, as a metabolite of Maraviroc, may have similar safety and hazard profiles.

properties

IUPAC Name |

4,4-difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41F2N5O2/c1-19(2)27-34-33-26(18-37)36(27)24-16-22-8-9-23(17-24)35(22)15-12-25(20-6-4-3-5-7-20)32-28(38)21-10-13-29(30,31)14-11-21/h3-7,19,21-25,37H,8-18H2,1-2H3,(H,32,38)/t22?,23?,24?,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAXWUVUSZZECX-DGGBHQDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41F2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675941 |

Source

|

| Record name | 4,4-Difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217535-55-1 |

Source

|

| Record name | 4,4-Difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.